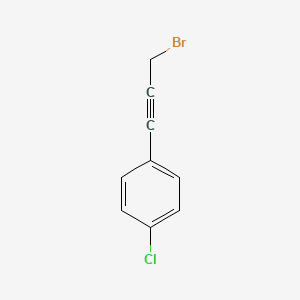

1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene

Identification of Key Functional Groups and Linkages

The structure of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene is characterized by several key functional groups and linkages that are crucial for devising a retrosynthetic strategy. These include:

A 4-chlorophenyl group: An aromatic ring substituted with a chlorine atom.

An internal alkyne: A carbon-carbon triple bond with substituents on both sides.

A propargylic bromide: A bromine atom attached to a carbon adjacent to a carbon-carbon triple bond.

The principal linkages to consider for disconnection are the carbon-carbon and carbon-halogen bonds that constitute the molecular framework.

Potential Disconnection Points

Based on the identified functional groups and linkages, several potential disconnection points can be considered in the retrosynthetic analysis of this compound. These disconnections are strategically chosen to correspond to high-yielding and reliable bond-forming reactions.

| Disconnection Point | Description | Corresponding Forward Reaction |

| C(aryl)-C(alkynyl) | Cleavage of the bond between the 4-chlorophenyl ring and the alkyne. | Sonogashira Coupling |

| C(alkynyl)-C(propargylic) | Cleavage of the bond between the alkyne and the propargylic carbon. | Alkylation of a terminal alkyne |

| C(propargylic)-Br | Disconnection of the carbon-bromine bond at the propargylic position. | Functional Group Interconversion (FGI) from a propargylic alcohol |

| C(aryl)-Cl | Disconnection of the carbon-chlorine bond on the aromatic ring. | Electrophilic Aromatic Substitution |

The most logical and strategic disconnections are the C(aryl)-C(alkynyl) bond and the C(propargylic)-Br bond, as these correspond to highly efficient and widely used synthetic methodologies.

Feasible Precursors and Building Blocks for Molecular Assembly

By applying the strategic disconnections, we can identify plausible precursors for the synthesis of this compound.

Disconnection of the C(propargylic)-Br bond:

A functional group interconversion (FGI) approach suggests that the propargylic bromide can be derived from a more stable precursor, a propargylic alcohol. This is a common strategy as propargylic alcohols are often readily accessible and can be converted to the corresponding bromides. mdpi.com This leads to the precursor 1-(4-chlorophenyl)prop-2-yn-1-ol .

Disconnection of the C(aryl)-C(alkynyl) bond:

This disconnection is based on the powerful Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This retrosynthetic step breaks the molecule into two key building blocks: a halogenated benzene (B151609) derivative and a propargyl-containing fragment.

Considering the disconnection of the C(aryl)-C(alkynyl) bond in the precursor 1-(4-chlorophenyl)prop-2-yn-1-ol , two primary retrosynthetic pathways emerge:

Pathway A: Disconnecting to yield 1-chloro-4-iodobenzene and propargyl alcohol . The Sonogashira coupling of an aryl iodide with a terminal alkyne is a highly efficient reaction. wikipedia.org

Pathway B: Disconnecting to yield 4-chlorophenylacetylene and paraformaldehyde . This involves the addition of an acetylide to an aldehyde.

These disconnections lead to the identification of the following feasible precursors:

| Precursor | Chemical Formula | Structure |

| 1-Chloro-4-iodobenzene | C₆H₄ClI | |

| Propargyl alcohol | C₃H₄O | |

| 4-Chlorophenylacetylene | C₈H₅Cl | |

| Paraformaldehyde | (CH₂O)n |

These building blocks are generally commercially available or can be synthesized through well-established methods, making them ideal starting points for the synthesis of this compound.

Advanced Synthetic Methodologies for 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene and Analogues

Carbon-Carbon Bond Formation Strategies

Propargylic bromides are valuable electrophilic partners in cross-coupling reactions due to the reactivity of the C-Br bond, which is activated by the adjacent alkyne moiety. Both palladium and nickel catalyst systems have been developed to effectively couple these substrates with various nucleophilic partners.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming bonds to sp-hybridized carbons is particularly well-established. Sonogashira and Suzuki-Miyaura couplings are prominent examples of palladium-catalyzed reactions relevant to the synthesis of the target compound and its analogues.

####### 3.1.1.1.1. Sonogashira-Type Coupling with Aryl Halides

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org While the direct Sonogashira coupling of a propargylic bromide with an aryl halide is not the standard protocol, the reaction is fundamental for synthesizing the precursor, 1-chloro-4-(prop-1-yn-1-yl)benzene. This intermediate can then be brominated at the propargylic position to yield the target compound.

The reaction involves the coupling of an aryl halide, such as 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene, with propyne. A variety of palladium catalysts, ligands, and reaction conditions have been developed to optimize this transformation for a broad range of substrates, including those with various functional groups. nih.govorganic-chemistry.org The choice of solvent, base, and catalyst system is crucial for achieving high yields. researchgate.netnih.gov For instance, palladium on charcoal has been shown to be an effective heterogeneous catalyst. researchgate.netnih.gov Some modern procedures even allow the reaction to be performed in water under mild conditions or at room temperature, enhancing the sustainability of the process. organic-chemistry.org

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Dioxane | 70 | Standard conditions for coupling with iodoarenes. csic.es |

| Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | Room Temp | Effective for aryl bromides. organic-chemistry.org |

| Pd/C | Piperidine | DMF | 100 | Heterogeneous catalysis for aryl bromides. researchgate.net |

| [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | MeCN / H₂O | 65 | Used for coupling on complex peptide substrates. nih.gov |

| PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Dioxane | Ambient | Used in cascade reactions. csic.es |

####### 3.1.1.1.2. Suzuki-Miyaura Coupling with Organoborates

The Suzuki-Miyaura coupling reaction is a versatile method for carbon-carbon bond formation between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.org This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. organic-chemistry.org

In the context of synthesizing aryl-substituted propargylic systems, the Suzuki-Miyaura reaction can be employed to couple an arylboronic acid, such as 4-chlorophenylboronic acid, with a suitable propargylic electrophile. While propargylic bromides can be challenging substrates due to potential side reactions like allene (B1206475) formation, specific conditions have been developed to favor the desired alkyne product. Alternatively, a propargylboronate can be coupled with an aryl halide. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgresearchgate.netresearchgate.net The mechanism involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst. organic-chemistry.org Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with lithium alkenylborates has also been developed, showcasing high SN2-type regioselectivity. rsc.org

| Catalyst / Ligand | Base | Solvent | Substrates | Yield (%) |

| Pd(PPh₃)₂Cl₂ | K₃PO₄ | DMF | Glycal boronates and aryl bromides | High |

| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF / H₂O | Organic halide and boronic acid | 90 |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Aryl triflates and arylboronic acids | High |

| FeCl₃ | - | THF | Propargyl bromide and lithium alkenylborate | >99 |

Nickel catalysis has emerged as a powerful alternative and complement to palladium-based methods, often enabling unique reactivity and the use of less expensive catalysts. For the synthesis of propargylic systems, nickel-catalyzed reactions provide efficient pathways for C-C bond formation.

####### 3.1.1.2.1. Negishi Arylations of Propargylic Bromides

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, is a highly effective method for constructing C(sp²)-C(sp³) bonds. Nickel-catalyzed versions of this reaction have been specifically developed for the arylation of propargylic bromides. organic-chemistry.org These methods can be stereoconvergent, allowing for the synthesis of enantioenriched alkynes from racemic secondary propargylic halides. organic-chemistry.org

Mechanistic studies have revealed that these reactions can proceed through an unanticipated radical chain pathway. nih.govbohrium.comacs.orgnih.gov The catalytic cycle may involve a bimetallic oxidative addition of the C-Br bond. bohrium.comnih.gov A key species in the process is often an arylnickel(II) complex, such as [(i-Pr-pybox)Ni(II)Ph]BAr(F)4, rather than a previously suggested organonickel(I) intermediate. bohrium.comnih.gov The use of chiral ligands like pybox allows for high levels of enantioselectivity. organic-chemistry.org This methodology tolerates a variety of functional groups and has been applied to the synthesis of key intermediates for biologically active molecules. organic-chemistry.org

| Catalyst / Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Key Feature |

| NiCl₂·glyme / (S)-i-Pr-pybox | PhZnCl | Glyme | -20 | Asymmetric coupling of racemic propargylic bromides. organic-chemistry.org |

| Ni(COD)₂ / pybox | Ar₂Zn | THF | Not specified | Mechanistic studies suggest a radical chain pathway. nih.govacs.org |

| Pd(OAc)₂ / CPhos | sec-Alkylzinc Halide | THF | Ambient | Effective for sterically demanding aryl bromides. nih.gov |

Cross-Coupling Reactions Involving Propargylic Bromides as Electrophiles

Nickel-Catalyzed Cross-Couplings

Alkylation Reactions via Nickel Catalysis

Nickel-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon bonds, particularly for the alkylation of propargylic halides like 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. These reactions can proceed with various organometallic nucleophiles, offering pathways to diverse substituted alkynes and allenes. mit.edunih.gov

The reaction of propargyl halides with organotitanium reagents, for instance, can be mediated by nickel catalysts to produce allenes in good to excellent yields. nih.gov A typical catalytic system might involve NiCl₂ with a phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃) or in a complex like NiCl₂(PPh₃)₂. The choice of catalyst and ligand can influence the regioselectivity, leading to either the alkyne or allene product. nih.gov While research has focused on various propargyl halides, the principles are applicable to this compound, coupling it with alkyl, aryl, or vinyl titanium reagents.

Similarly, nickel-catalyzed reductive coupling of propargyl halides with other electrophiles, such as alkyl halides, has been developed. rsc.org These methods often involve a radical mechanism, where a Ni(I) species reacts with the propargyl halide. rsc.org The development of nickel-catalyzed C-H alkylation with unactivated alkyl halides also presents an alternative route for creating fused ring systems starting from aromatic substrates. nih.gov

Below is a representative table of nickel-catalyzed alkylation reactions with propargyl halides, analogous to this compound.

| Propargyl Halide Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) |

|---|---|---|---|---|

| Propargyl Bromide | Organotitanium Reagent | NiCl₂ / PCy₃ | Allene | Up to 95 |

| Substituted Propargyl Halide | Organotitanium Reagent | NiCl₂(PPh₃)₂ | Alkyne or Allene | Variable |

| Secondary Propargyl Halide | Organozinc Nucleophile | Nickel Catalyst | Alkylated Product | Good |

Copper-Catalyzed Cross-Couplings

Copper catalysis is widely employed for the functionalization of alkynes and propargyl derivatives due to its low cost and unique reactivity.

Copper-catalyzed coupling of propargyl halides with terminal alkynes is a primary method for synthesizing 1,4-diynes. researchgate.net For a substrate like this compound, this reaction would involve coupling with a terminal alkyne in the presence of a copper(I) salt, such as CuBr or CuI. researchgate.netorganic-chemistry.org These reactions, often referred to as Cadiot-Chodkiewicz or related couplings, can sometimes be complicated by the formation of symmetrical diyne byproducts. organic-chemistry.org However, optimized conditions, including the use of specific ligands like tris(o-tolyl)phosphine, can favor the formation of the desired unsymmetrical 1,4-diyne. organic-chemistry.org

An interesting phenomenon in these reactions is the potential for an "alkynyl shift," where the reaction proceeds through an allenic intermediate, leading to rearranged products. researchgate.net Copper-catalyzed reactions can also be used in cascade cyclizations of diynes to generate complex heterocyclic structures. acs.orgnih.gov For example, a copper-catalyzed oxidative cyclization of alkenyl N-propargyl ynamides can produce spirocyclic γ-lactams. acs.org Another variant involves the three-component reaction of a benzyne (B1209423) precursor, a terminal alkyne, and a propargylic halide, catalyzed by Cu(I), to achieve 1,2-alkynyl-propargylation. nih.govnih.gov

The table below shows examples of copper-catalyzed diyne synthesis.

| Propargyl Substrate | Alkynyl Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| 1-Bromoalkyne | Terminal Alkyne | CuI / Tris(o-tolyl)phosphine | Unsymmetrical 1,3-Diyne | Good |

| Propargyl Bromide | Terminal Alkyne | CuBr | 1,4-Diyne | Variable |

| Benzyne Precursor + Propargyl Chloride | Terminal Alkyne | CuI / dppp | 1,2-Alkynyl-propargylated Arene | 41-63 |

The copper-catalyzed propargylation of aldehydes and other carbonyl compounds is a fundamental method for synthesizing chiral and achiral homopropargylic alcohols. nih.govpsu.edu This reaction typically involves a propargylating agent that acts as a nucleophile towards the carbonyl group. nih.gov While this compound itself can be used, often a propargylboron or propargyl-metal species is generated in situ or used directly. psu.edunih.gov

Highly enantioselective and site-selective propargylation of aldehydes can be achieved using copper alkoxide catalysts in conjunction with chiral phosphine ligands and propargyl borolane reagents. psu.edunih.govresearchgate.net The proposed mechanism involves a B/Cu exchange to generate an allenyl-copper intermediate, which then reacts with the aldehyde. psu.edu This methodology shows broad functional group tolerance, providing high enantioselectivities for a variety of aldehydes. nih.gov Other systems may use manganese powder as a mediator with a catalytic amount of a copper salt to effect the propargylation of aldehydes with propargyl bromides, leading to either propargyl alcohols or allenyl alcohols depending on the substitution pattern of the bromide. researchgate.net

The following table summarizes results for copper-catalyzed propargylation of aldehydes.

| Aldehyde | Propargylating Agent | Catalyst System | Product Type | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Aryl, Vinyl, Aliphatic Aldehydes | Propargyl Borolane | Cu(I) alkoxide / Chiral Phosphine | Chiral Homopropargylic Alcohol | High |

| Various Aldehydes | 3-Bromo-1-propyne | Cu-catalyzed / Mn-mediated | Propargyl Alcohol | N/A |

| Various Aldehydes | 1-Bromo-2-pentyne | Cu-catalyzed / Mn-mediated | Allenyl Alcohol | N/A |

Iron-Catalyzed Coupling Reactions

Iron, being abundant and non-toxic, offers a sustainable alternative to precious metal catalysts for cross-coupling reactions.

Iron-catalyzed Kumada-type cross-coupling reactions of propargyl halides, including analogues of this compound, with Grignard reagents are effective for synthesizing allenes and substituted alkynes. researchgate.net These reactions are typically fast, proceed under mild conditions, and can tolerate various functional groups. researchgate.netnih.gov The catalyst is often an inexpensive iron salt like iron(III) acetylacetonate (B107027) [Fe(acac)₃]. nih.govresearchgate.net

The reaction of propargyl substrates (halides, ethers, or carboxylates) with Grignard reagents can proceed via an Sₙ2' pathway to yield allenes. nih.govnih.govdiva-portal.org The regioselectivity, affording either the allene or the propargyl-coupled product, can be influenced by the substrate and reaction conditions. researchgate.net For example, the iron-catalyzed coupling of propargyl ethers with Grignard reagents has been shown to be stereospecific, allowing for the synthesis of optically active allenes through efficient chirality transfer. nih.govdiva-portal.org This method is robust and can be applied to a broad range of substituted propargyl substrates and different types of Grignard reagents. nih.govresearchgate.net

Key findings from studies on iron-catalyzed Kumada-type couplings are presented below.

| Propargyl Substrate | Grignard Reagent | Catalyst | Major Product | Yield (%) |

|---|---|---|---|---|

| Propargyl Carboxylates | Alkyl/Aryl MgX | Fe(acac)₃ (1-5 mol%) | Substituted Allenes | Excellent |

| Propargyl Ethers | Alkyl/Aryl MgX | Fe(acac)₃ (5 mol%) | Functionalized Allenes | Good to Excellent |

| Propargyl Halides | Alkyl MgX | Iron Catalyst | Allene or Propargyl Product | Variable |

A novel approach for the functionalization of propargyl derivatives involves a sequential carboboration and cross-coupling strategy. While typically demonstrated with propargyl alcohols, the underlying principles can be extended to other propargylic systems. This methodology allows for the introduction of both a boron moiety and a carbon-based substituent across the alkyne in a regioselective manner. nih.govacs.org

The process can be initiated by the reaction of a propargyl alcohol with a diboron (B99234) reagent like B₂(pin)₂ in the presence of a suitable base. acs.org This leads to a borylated intermediate which can then undergo a palladium-catalyzed Suzuki-type cross-coupling reaction with an organic halide. nih.govacs.org A key feature of this transformation is its unorthodox trans-addition mode and the excellent regioselectivity, where the newly introduced carbon substituent is placed distal to the hydroxyl group. acs.org This modular approach allows for the installation of a wide variety of substituents (aryl, methyl, allyl, etc.) by simply changing the coupling partner in the cross-coupling step. acs.org The reaction shows high chemoselectivity, with the propargylic triple bond reacting preferentially even in the presence of other sites of unsaturation. nih.govacs.org

Alkynylation and Propargylation Reactions

The formation of the aryl-alkyne bond is a critical step in the synthesis of this compound and its analogues. This can be achieved either by creating the alkyne moiety directly on the aromatic ring or by attaching a pre-functionalized three-carbon propargyl unit.

The introduction of an alkyne group onto an aromatic ring is a cornerstone of modern organic synthesis, often accomplished through transition-metal-catalyzed cross-coupling reactions. While direct C-H alkynylation is an emerging field, coupling reactions with halogenated arenes remain a robust and widely used strategy. nih.gov Hypervalent iodine reagents, for instance, have been developed as effective electrophilic alkyne sources that can react with nucleophiles, including arenes, in the presence of transition metal catalysts. rsc.org

Another powerful strategy involves the use of radical chemistry. rsc.org This approach is noted for its high functional group tolerance and reduced sensitivity to steric hindrance. rsc.org For example, a method involving the thermal homolytic cleavage of a C(sp)–I bond in an alkynyliodine reagent generates an alkynyl radical, which can then participate in subsequent bond-forming reactions. rsc.org

| Reaction Type | Reagents | Catalyst | Key Features |

| C-H Alkynylation | Aromatic N-methoxyamides, Hypervalent iodine-alkyne reagent | Ruthenium | Proceeds under mild conditions with broad substrate scope. nih.gov |

| Electrophilic Alkynylation | Arenes, Halogenated alkynes (Br, I) or Hypervalent iodine reagents | Transition Metals | Reacts with various nucleophiles. rsc.org |

| Radical Alkynylation | Arylsulfinic acids, Aryl alkynyliodines | None (Thermal) | Involves a radical-mediated hydrogen abstraction process. rsc.org |

Direct propargylation involves the reaction of an aromatic nucleophile with a propargyl electrophile, most commonly propargyl bromide. This method is an efficient way to form the aryl-propargyl bond in a single step. Various metals and catalysts can mediate this transformation. For instance, an operationally simple procedure for the propargylation of aldehydes involves the direct addition of propargyl bromide mediated by low-valent iron or tin. nih.gov

The Barbier-type nucleophilic addition, where a metal mediates the reaction between a halide and a carbonyl compound, is a significant strategy for this type of carbon-carbon bond formation. nih.gov For aromatic substrates, Lewis acids such as cerium(III) triflate (Ce(OTf)3) and iron(III) chloride (FeCl3) have been shown to catalyze the direct propargylation of arenes and heterocycles like indoles with propargyl alcohols, which are precursors to or can be used in lieu of propargyl bromides. rsc.org A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives involves reacting substituted phenols with propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. plos.org This SN2-type reaction is favored by electron-withdrawing groups on the phenol, which enhance the nucleophilicity of the phenoxide ion. plos.org

| Substrate | Propargylating Agent | Catalyst/Mediator | Conditions | Product Type |

| Aldehydes | Propargyl bromide | Low-valent Iron or Tin | Moist THF | Homopropargylic alcohols nih.gov |

| Aromatic Compounds | Propargyl alcohols | Ce(OTf)3 | - | Propargylated arenes rsc.org |

| Indoles | Propargyl alcohols | FeCl3 | Room Temperature, Nitromethane | Propargylated indoles rsc.org |

| Substituted Phenols | Propargyl bromide | K2CO3 | Acetone, Reflux | (Prop-2-ynyloxy)benzene derivatives plos.org |

Halogenation and Functional Group Interconversion on the Propargyl and Aryl Moieties

Once the core carbon skeleton is assembled, subsequent halogenation steps are required to install the bromine atom on the propargylic position and the chlorine atom on the aromatic ring. Halogen exchange reactions can also be employed for further diversification.

The introduction of a bromine atom at the propargylic position is typically achieved through the bromination of a precursor molecule, such as a propargyl alcohol. N-Bromosuccinimide (NBS) is a common and easy-to-handle reagent for this purpose. manac-inc.co.jp The reaction of a propargyl alcohol with NBS can lead to the synthesis of bromoallenes, which are isomers of the desired propargyl bromide and can exist in equilibrium or be converted. manac-inc.co.jp Electrophilic halogenation of propargyl alcohols can also be initiated by bromonium ions (Br+) generated from various reagents, which react directly with the alkyne moiety. escholarship.org The free radical hydrobromination of propargyl bromide itself has been studied, showing that under certain conditions, a bromine atom adds to the terminal acetylenic carbon. cdnsciencepub.com

Chlorination of the aromatic ring is a classic example of electrophilic aromatic substitution. Various methods exist for chlorinating aromatic compounds, though care must be taken to control the regioselectivity and avoid side reactions on the propargyl chain. google.com A common method involves the reaction of the aromatic compound with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride. google.com However, this can lack specificity. google.com Alternative methods have been developed for more controlled chlorination. For example, a process using phosgene (B1210022) or thionyl chloride in the presence of a diaryl sulfoxide (B87167) can effect chlorination of aryl ethers and phenols on the benzene (B151609) ring. google.com N-Halosuccinimides, such as N-chlorosuccinimide (NCS), can also be activated by strong acids like trifluoromethanesulfonic acid to chlorinate even deactivated aromatic rings. organic-chemistry.org The reaction of free chlorine (hypochlorous acid, HOCl) with para-substituted phenols is known to proceed via 2,4,6-trichlorophenol (B30397) as a key intermediate before potential ring cleavage. nih.gov

| Reaction | Reagent(s) | Key Features |

| Propargylic Bromination | N-Bromosuccinimide (NBS) | Common reagent for brominating propargyl alcohols. manac-inc.co.jp |

| Aromatic Chlorination | Thionyl chloride, Diaryl sulfoxide | Effects chlorination on the benzene ring of aryl ethers. google.com |

| Aromatic Chlorination | N-Chlorosuccinimide (NCS), Trifluoromethanesulfonic acid | Allows for the halogenation of deactivated aromatic compounds. organic-chemistry.org |

Halogen exchange reactions provide a powerful method for synthesizing alkyl halides that may be difficult to prepare directly. youtube.comyoutube.com The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen atom, typically converting an alkyl chloride or bromide into an alkyl iodide. wikipedia.orgyoutube.com The reaction is driven to completion by using a salt of the desired halide that is soluble in the solvent (e.g., sodium iodide in acetone), while the resulting byproduct salt (e.g., sodium chloride or sodium bromide) is insoluble and precipitates out of the solution. wikipedia.orgyoutube.com This principle can be applied to diversify the halogen at the propargylic position of 1-(3-haloprop-1-yn-1-yl)-4-chlorobenzene analogues.

Conversely, the Swarts reaction is used to prepare alkyl fluorides by treating alkyl chlorides or bromides with fluorinating agents like silver fluoride (B91410) (AgF) or antimony trifluoride (SbF3). youtube.comyoutube.com While direct fluorination is often too explosive, this exchange method provides a controlled alternative. youtube.com Although aromatic halides are generally unreactive in classic Finkelstein reactions, catalyzed versions, known as "aromatic Finkelstein reactions," can substitute aryl chlorides and bromides using catalysts like copper(I) iodide with diamine ligands. wikipedia.org

| Named Reaction | Reactant | Reagent(s) | Product | Key Principle |

| Finkelstein Reaction | Alkyl chloride/bromide | Sodium iodide (NaI) in Acetone | Alkyl iodide | Precipitation of NaCl or NaBr drives the equilibrium. wikipedia.orgyoutube.com |

| Swarts Reaction | Alkyl chloride/bromide | Fluorinating agents (e.g., AgF, SbF3) | Alkyl fluoride | Halogen exchange to introduce fluorine. youtube.comyoutube.com |

| Aromatic Finkelstein Reaction | Aryl chloride/bromide | Sodium iodide (NaI) | Aryl iodide | Requires a catalyst, such as Copper(I) iodide. wikipedia.org |

Stereoselective and Regioselective Synthetic Approaches

The precise control of stereochemistry and regiochemistry is paramount in modern organic synthesis for accessing specific isomers of complex molecules. For propargylic compounds such as this compound and its analogues, advanced methodologies have been developed to navigate the challenges posed by their unique reactivity. These approaches focus on directing the outcome of reactions to yield a single, desired product with high selectivity.

Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic chemistry. However, in allylic and propargylic systems, a competitive pathway known as the SN2' reaction exists. nih.govacs.org For a generic propargylic system (Cγ≡Cβ–Cα–Y), a nucleophile can attack at the α-carbon, leading to direct displacement of the leaving group Y (SN2 pathway), or at the γ-carbon, which results in a concerted rearrangement to form an allene (SN2' pathway). nih.govacs.orgresearchgate.net The ability to control the selectivity between these two pathways is crucial for the synthesis of either substituted alkynes or functionalized allenes.

The competition between these pathways is governed by several key factors:

Steric Hindrance: The SN2 pathway is generally favored in simple, unhindered systems. However, as steric bulk increases at the α-carbon (the carbon bearing the leaving group), the SN2' pathway becomes dominant because the γ-carbon is more accessible to the incoming nucleophile. nih.govacs.org

Nucleophile and Leaving Group: The nature of both the nucleophile and the leaving group influences the reaction pathway. Stronger, more basic nucleophiles can favor one pathway over the other, while the ability of the leaving group to depart affects the transition state energies of both competing reactions. nih.gov

Catalysis: The use of transition metal catalysts, particularly copper, has become a key strategy in synthetic chemistry to promote SN2' reactions with high regio- and stereoselectivity. nih.gov Other Lewis acids can also be employed to influence the reaction's regioselectivity. nih.gov

Substituents: The electronic and steric properties of substituents on the propargylic system can significantly alter the reactivity and selectivity. For instance, studies on ruthenium-catalyzed propargylic substitutions have shown that substituting a propargylic hydrogen with a methyl or trifluoromethyl group can reverse or enhance stereoselectivity, respectively. nih.gov

The table below summarizes the general factors that influence the outcome of propargylic substitutions.

| Factor | Favors SN2 Pathway (Alkyne Product) | Favors SN2' Pathway (Allene Product) |

| Steric Hindrance at α-Carbon | Low | High nih.govacs.org |

| Nucleophile Position of Attack | α-carbon | γ-carbon nih.gov |

| Catalyst System | Often uncatalyzed or specific Lewis acids | Copper and other transition metals nih.gov |

| Product Structure | Propargylic substitution | Allenic substitution nih.gov |

Stereodivergent synthesis represents a highly efficient strategy where a single starting material can be converted into any of its possible stereoisomers by simply tuning the reaction conditions, typically by changing the catalyst or ligand. rsc.orgnih.gov This approach is particularly powerful for the functionalization of alkynes, providing access to a wide array of stereochemically defined alkenes, which are crucial building blocks in pharmaceuticals and materials science. rsc.orgnih.gov

Recent advancements have focused on developing dual-catalytic systems that allow for precise stereocontrol. rsc.org For example, by judiciously selecting the catalyst and ligand combination, it is possible to achieve divergent outcomes from the same set of starting materials. A notable strategy involves the use of photoredox and nickel dual catalysis for the stereodivergent sulfonylalkenylation of terminal alkynes, which can produce either Z- or E-sulfonyl-1,3-dienes with excellent selectivity. researchgate.netnih.gov The choice of ligand is critical in directing the stereochemical outcome. researchgate.netnih.gov

Key methodologies in stereodivergent alkyne functionalization include:

Stereodivergent Hydrogenation: The semi-hydrogenation of alkynes can yield either Z- or E-alkenes. Modern catalytic systems using transition metals like nickel, cobalt, and palladium, often guided by specific ligands, can achieve exceptional E- and Z-selectivity under mild conditions. nih.gov

Stereodivergent Boration and Silylation: These methods introduce boryl or silyl (B83357) groups across the alkyne, with catalysts controlling the stereochemical outcome to produce different isomers of vinylboronates or vinylsilanes. nih.gov

Synergistic Catalysis: The combination of two different types of catalysts, such as a rhodium catalyst and an amine organocatalyst, can enable the enantioselective and diastereoselective coupling of alkynes with other functional groups, like aldehydes. By simply changing the chirality of each catalyst, it is possible to access all possible stereoisomers of the product. escholarship.org

The following table presents examples of catalyst/ligand systems used to control stereoselectivity in alkyne functionalization reactions.

| Reaction Type | Catalyst System | Ligand/Additive | Predominant Product Isomer |

| Semi-hydrogenation | Nickel(II) Salt | Specific Anion in Ni Salt | trans- or cis-Alkenes nih.gov |

| Sulfonylalkenylation | NiBr2·diglyme / Ir-photocatalyst | Terpyridine | Z-sulfonyl-1,3-diene researchgate.net |

| Sulfonylalkenylation | Ni(OTf)2 / Ru-photocatalyst | Dppf | E-sulfonyl-1,3-diene researchgate.net |

| Aldehyde-Alkyne Coupling | [Rh(cod)Cl]2 + (R)-DTBM-Segphos | (S)-Jacobsen's Amine | (R,S)-Product Isomer escholarship.org |

| Aldehyde-Alkyne Coupling | [Rh(cod)Cl]2 + (S)-DTBM-Segphos | (S)-Jacobsen's Amine | (S,S)-Product Isomer escholarship.org |

These advanced synthetic strategies provide the tools necessary to selectively synthesize complex molecules like analogues of this compound with a high degree of control over their three-dimensional structure.

Reaction Mechanisms and Kinetic Investigations of 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene Transformations

Mechanistic Studies of Metal-Catalyzed Processes

Metal-catalyzed reactions, particularly those employing palladium, are fundamental to the functionalization of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. The molecule features two distinct carbon-halogen bonds: a C(sp)-Br bond at the propargylic position and a C(sp²)-Cl bond on the aromatic ring. This structural characteristic allows for selective or sequential reactions, governed by the differing reactivities of these bonds.

Oxidative addition is typically the initial and often rate-determining step in palladium-catalyzed cross-coupling cycles. wikipedia.org It involves the insertion of a low-valent metal center, usually Pd(0), into a carbon-halogen bond, resulting in the formation of a higher-valent organometallic species, in this case, a Pd(II) complex. csbsju.edu

For this compound, two potential sites exist for oxidative addition. The reactivity order for carbon-halogen bonds in this step is generally C-I > C-Br > C-Cl. wikipedia.org Consequently, the C(sp)-Br bond is significantly more reactive than the C(sp²)-Cl bond, allowing for selective activation under controlled conditions.

Two primary mechanisms are considered for the oxidative addition of aryl halides:

Concerted Pathway: This involves a three-centered transition state where the C-X bond adds across the metal center in a single step. This pathway is common for less polar substrates.

Nucleophilic Displacement (SNA-like) Pathway: This two-step mechanism is more prevalent for electron-deficient or heteroaromatic halides and involves the nucleophilic attack of the Pd(0) complex on the ipso-carbon, leading to a charged intermediate before the final halide displacement.

Computational studies have shown that the choice between these pathways can be influenced by the nature of the ligands on the palladium center. researchgate.net

The propargylic C-Br bond can also undergo oxidative addition. The mechanism for allylic and propargylic halides can proceed via an Sₙ2-like pathway, where the Pd(0) complex acts as a nucleophile, displacing the bromide and forming a π-propargylpalladium(II) complex. uni-saarland.de

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Oxidative Addition

| Bond Type | Substrate Example | Relative Rate of Oxidative Addition |

|---|---|---|

| C(sp²)-I | Iodobenzene | Fastest |

| C(sp²)-Br | Bromobenzene | Intermediate |

| C(sp²)-Cl | Chlorobenzene (B131634) | Slowest |

| C(sp)-Br | Propargyl Bromide | Fast (Comparable to or faster than C-Br) |

Note: This table presents a generalized reactivity trend. Actual rates depend heavily on the specific catalyst, ligands, and reaction conditions.

Following oxidative addition, the transmetalation step involves the transfer of an organic group from one metal to another. In the context of a Sonogashira coupling, where this compound would typically react with a terminal alkyne, this step is crucial. The reaction is co-catalyzed by a copper(I) salt, which plays a key role in the transmetalation process. numberanalytics.com

The mechanism proceeds via two interconnected catalytic cycles: one for palladium and one for copper. nih.gov

Formation of Copper Acetylide: The base in the reaction mixture deprotonates the terminal alkyne coupling partner. The resulting acetylide anion then reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species. This copper acetylide is more nucleophilic and reactive than the terminal alkyne itself. numberanalytics.com

Transfer to Palladium: The newly formed copper acetylide then undergoes transmetalation with the arylpalladium(II) halide complex (formed during oxidative addition). The alkynyl group is transferred from copper to palladium, displacing the halide and forming a diorganopalladium(II) complex, while regenerating the copper catalyst. wikipedia.org

The transmetalation step is generally fast. However, in some systems, particularly copper-free Sonogashira variants, a different mechanism involving a Pd-Pd transmetalation has been proposed, where a palladium acetylide complex transfers its alkynyl group to the arylpalladium(II) halide complex. nih.gov

Reductive elimination is the final step of the catalytic cycle, where the two organic ligands on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the product. libretexts.org This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to restart. csbsju.edu

For the reaction of this compound, after oxidative addition at the C-Cl bond and transmetalation with an alkynyl group, the resulting intermediate would be an (alkynyl)(4-chlorophenyl-1-propynyl)palladium(II) complex. For reductive elimination to occur, the two organic groups must be in a cis orientation on the square planar palladium complex. If they are trans, a cis-trans isomerization must precede the final coupling step. libretexts.org

The rate of reductive elimination is influenced by several factors:

Steric Effects: Bulky ligands can promote reductive elimination by creating steric strain that is relieved upon product formation. acs.org

Electronic Effects: Electron-donating groups on the aryl ligand bound to palladium generally accelerate the reductive elimination of arylnitriles, whereas electron-withdrawing groups can slow it down. nih.govnih.gov Conversely, for diaryl ether formation, electron-deficient aryl groups accelerate the reaction. acs.org The electronic nature of the alkynyl ligand also plays a role.

Ligand Bite Angle: For bidentate phosphine (B1218219) ligands, a larger bite angle can favor reductive elimination.

Kinetic studies have shown that the rate of reductive elimination is generally faster for C(sp²)-C(sp) bond formation (as in the Sonogashira reaction) compared to C(sp²)-C(sp²) or C(sp²)-C(sp³) bond formation. nih.gov

Table 2: Factors Influencing the Rate of Reductive Elimination

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Ligand Steric Bulk | Increase | Relieves steric crowding in the transition state. |

| Electron-donating Groups on Ligands | Increase | Increases electron density on the metal, facilitating reduction to Pd(0). |

| Electron-withdrawing Groups on Coupling Partners | Varies (often decreases) | Depends on the specific bond being formed; can make the metal center less electron-rich. |

| π-Acceptor Additives (e.g., olefins) | Increase | Can facilitate the reaction through lower energy intermediates. |

While the majority of palladium-catalyzed cross-coupling reactions are described by two-electron polar mechanisms (Pd(0)/Pd(II) cycles), there is growing evidence for the involvement of radical intermediates and single-electron transfer (SET) pathways, particularly with certain substrates or under specific conditions like photochemical induction. nih.govresearchgate.net

A SET mechanism could be initiated by the transfer of a single electron from the electron-rich Pd(0) complex to the organic halide. This would generate a radical anion of the substrate, which could then fragment to produce an organic radical and a halide anion. The resulting Pd(I) species and the organic radical can then combine to form the Pd(II) oxidative addition product.

Evidence for such pathways can be obtained through:

Radical Clock Experiments: Using substrates that undergo rapid, known rearrangements when a radical is formed allows for the detection of radical intermediates. illinois.edu

Inhibition Studies: The addition of radical scavengers like TEMPO can inhibit or quench the reaction if radical intermediates are involved. nih.gov

Photochemical Induction: Reactions that are significantly accelerated by light suggest the involvement of photo-excited states that can facilitate SET processes. nih.gov

In the context of this compound, the propargylic bromide moiety could be susceptible to radical pathways. While less common for standard Sonogashira conditions, the possibility of competing radical mechanisms, especially in the presence of impurities or under photochemical conditions, cannot be entirely dismissed. Recent studies have also explored the oxidative addition of aryl bromides to Pd(I) centers, generating Pd(III) complexes through a radical pathway. chemrxiv.org

The classic Sonogashira reaction is a prime example of a bimetallic catalytic system where palladium and copper work in synergy. nih.gov The mechanism is not one of a single bimetallic complex but rather two distinct, interconnected catalytic cycles. rsc.orgresearchgate.net

Palladium Cycle: Responsible for the activation of the C-X bond of this compound via oxidative addition and the final C-C bond formation via reductive elimination. wikipedia.org

Copper Cycle: Its primary role is to activate the terminal alkyne. It facilitates the deprotonation of the alkyne (by forming a π-complex) and generates the highly reactive copper(I) acetylide nucleophile, which is essential for the transmetalation step. nih.gov

This cooperative catalysis allows the reaction to proceed under much milder conditions (e.g., room temperature) than copper-free variants. wikipedia.org The bimetallic approach circumvents the slow reaction of the arylpalladium(II) intermediate with the terminal alkyne itself. Other bimetallic systems, such as those involving Ni/Cu or Pd/Ag, have also been developed for related transformations, each leveraging the unique properties of the different metals to facilitate specific steps in the catalytic cycle. rsc.org

The performance of the catalytic cycle is critically dependent on the choice of ligands and additives.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center and modulate its reactivity. libretexts.org

Electronic Properties: Electron-rich ligands (e.g., trialkylphosphines like P(t-Bu)₃) increase the electron density on the Pd(0) center, making it more nucleophilic and accelerating the rate of oxidative addition. libretexts.org

Steric Properties: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which are often the true active catalysts for challenging substrates like aryl chlorides. They also accelerate the final reductive elimination step. acs.org

Bite Angle: For chelating diphosphine ligands, the natural bite angle influences both the ease of oxidative addition and reductive elimination.

Additives:

Base: An amine base (e.g., triethylamine, diisopropylamine) is essential in the Sonogashira reaction. It serves to neutralize the HX acid produced during the reaction and, more importantly, facilitates the deprotonation of the terminal alkyne in the copper cycle. wikipedia.org

Copper(I) Salt: As discussed, CuI is a crucial co-catalyst that activates the alkyne for efficient transmetalation. nih.gov

Halide Scavengers: In some cases, additives like silver salts are used to sequester halide ions that might otherwise inhibit the catalyst.

Table 3: Effect of Selected Ligands on Catalytic Performance

| Ligand Type | Example | Key Feature(s) | Effect on Catalytic Cycle |

|---|---|---|---|

| Triarylphosphine | PPh₃ (Triphenylphosphine) | Moderately bulky, less electron-donating. | Standard ligand, effective for reactive substrates (aryl iodides/bromides). |

| Bulky Alkylphosphine | P(t-Bu)₃ (Tri-tert-butylphosphine) | Very bulky, strongly electron-donating. | Promotes oxidative addition of less reactive aryl chlorides; accelerates reductive elimination. |

| N-Heterocyclic Carbene (NHC) | IMes | Strong σ-donor, sterically tunable. | Highly effective for a broad range of substrates, often showing high thermal stability. libretexts.org |

| Chelating Diphosphine | DPPF | Defined bite angle, ferrocene (B1249389) backbone. | Offers high stability and can influence selectivity. |

Note: The optimal ligand is highly dependent on the specific substrates and desired reaction outcome.

Uncatalyzed and Classical Organic Reaction Mechanisms

The uncatalyzed transformations of this compound are governed by fundamental principles of organic reaction mechanisms. The presence of a good leaving group (bromide) at a propargylic position and an electron-rich alkyne moiety dictates its behavior in the absence of metal catalysts.

The propargylic bromide functional group in this compound is susceptible to nucleophilic substitution. These reactions can proceed through several mechanistic pathways, including S(_N)2, S(_N)2', and potentially S(_N)1 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The S(_N)2 pathway involves a direct backside attack by the nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration if the center were chiral.

In the S(_N)2' mechanism, the nucleophile attacks the terminal carbon of the alkyne, leading to a concerted shift of the triple bond and expulsion of the bromide ion. This results in the formation of an allene (B1206475) derivative. The competition between S(_N)2 and S(_N)2' pathways is influenced by steric hindrance at the propargylic carbon and the nature of the attacking nucleophile.

An S(_N)1-type mechanism, proceeding through a propargyl/allenyl carbocation, may also be operative, particularly with weaker nucleophiles in polar, protic solvents. The stability of this cation is enhanced by the delocalization of the positive charge across the propargyl and allenyl systems.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Expected Major Product(s) | Plausible Mechanism(s) |

| Hydroxide (OH⁻) | Sodium Hydroxide | 1-(4-Chlorophenyl)prop-2-yn-1-ol | S(_N)2 |

| Alkoxide (RO⁻) | Sodium Ethoxide | 1-(3-Ethoxyprop-1-yn-1-yl)-4-chlorobenzene | S(_N)2 |

| Cyanide (CN⁻) | Sodium Cyanide | 4-(4-Chlorophenyl)but-3-ynenitrile | S(_N)2 |

| Azide (N₃⁻) | Sodium Azide | 1-(3-Azidoprop-1-yn-1-yl)-4-chlorobenzene | S(_N)2 |

| Thiolate (RS⁻) | Sodium Thiophenoxide | 1-(4-Chlorophenyl)-3-(phenylthio)prop-1-yne | S(_N)2 |

| Amine (RNH₂) | Aniline | N-(1-(4-Chlorophenyl)prop-2-yn-1-yl)aniline | S(_N)2 |

Propargyl halides, such as this compound, are known to undergo rearrangement to form allenic structures. This propargyl-allenyl rearrangement can occur under thermal conditions or be facilitated by certain reagents. The mechanism often involves the formation of a resonance-stabilized carbocation or a concerted nih.govnih.gov-sigmatropic rearrangement of a derivative.

For instance, in the presence of a Lewis acid or under solvolysis conditions that favor carbocation formation, the initially formed propargyl cation can rearrange to the more stable allenyl cation before being trapped by a nucleophile. This leads to the formation of an allenic product alongside the direct substitution product.

Reaction Scheme: Propargyl-Allenyl Rearrangement

The position of the equilibrium and the product distribution are highly dependent on the substitution pattern of the starting material and the reaction conditions.

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to electrophilic attack. chemistrysteps.com The addition of electrophiles such as hydrogen halides (HX) or halogens (X₂) proceeds via a mechanism that typically involves the formation of a vinyl carbocation intermediate. chemistrysteps.com

The regioselectivity of the addition follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the triple bond that is bonded to more hydrogen atoms, and the nucleophile (e.g., Br⁻) adds to the more substituted carbon. In the case of this compound, the aryl-substituted carbon is the more stable position for the positive charge in the vinyl carbocation intermediate.

Reaction Scheme: Electrophilic Addition of HBr

Advanced Catalytic Systems for Modifications of 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene

Transition Metal Catalysis

Transition metals play a pivotal role in activating the different reactive sites of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. Catalysts based on nickel, copper, iron, palladium, gold, and rhenium have been developed to mediate a wide range of coupling and functionalization reactions with high efficiency and selectivity.

Nickel Catalysts for Aryl-Propargyl Couplings

Nickel catalysis is a powerful tool for forming carbon-carbon bonds, particularly for coupling sp³-hybridized carbon centers like the propargylic position in this compound with aryl nucleophiles. These reactions provide a direct route to 1,3-diarylpropynes and related structures.

Detailed research findings indicate that nickel-catalyzed cross-coupling reactions of propargylic halides often proceed through distinct mechanistic pathways involving various nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)). organic-chemistry.orghes-so.ch The coupling of propargylic electrophiles with aryl Grignard or organozinc reagents is a common strategy. acs.orgnih.govwikipedia.org For instance, the reaction of a propargyl halide with an aryl Grignard reagent in the presence of a nickel(II) salt like NiCl₂ can lead to the formation of the corresponding aryl-substituted alkyne. The mechanism is thought to involve the in-situ reduction of Ni(II) to Ni(0), which then undergoes oxidative addition to the propargyl bromide. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the final product.

Additives can significantly influence the reaction's efficiency. The use of 1,3-dienes, such as 1,3-butadiene, has been shown to have a remarkable effect on nickel-catalyzed cross-couplings of alkyl halides with Grignard reagents, preventing the formation of undesired side products. wikipedia.orgresearchgate.net In the context of propargyl-aryl coupling, a plausible catalytic cycle involves the formation of an anionic bis(π-allyl)nickel complex that acts as the key catalytic intermediate. nih.gov

Recent advancements have also focused on asymmetric cross-electrophile couplings, where two different electrophiles are coupled in the presence of a chiral nickel complex and a stoichiometric reductant, such as manganese metal. nih.govnih.gov This stereoconvergent approach allows for the construction of enantioenriched benzylic alkynes from racemic propargylic halides. The mechanism often involves single-electron transfer steps, generating radical intermediates which can be trapped by an organonickel species to forge the new C-C bond. organic-chemistry.orghes-so.ch

Table 1: Nickel-Catalyzed Aryl-Propargyl Coupling Reactions This table is interactive. Click on the headers to sort the data.

| Coupling Partner | Nickel Catalyst | Ligand/Additive | Key Mechanistic Feature | Product Type |

|---|---|---|---|---|

| Aryl Grignard Reagent | NiCl₂, Ni(acac)₂ | 1,3-Butadiene | Formation of anionic nickel complexes | Aryl-substituted alkyne |

| Organozinc Nucleophile | NiCl₂(dppe) | - | Oxidative addition/Transmetalation | Aryl-substituted alkyne |

| Aryl Iodide | Chiral Nickel Complex | Chiral Ligand, Mn reductant | Cross-electrophile coupling, radical intermediates | Enantioenriched benzylic alkyne |

Copper Catalysts for Propargylation and Diyne Formation

Copper catalysts are exceptionally versatile for reactions involving alkynes and propargylic systems, owing to the facile formation of copper acetylides. For a substrate like this compound, copper catalysis is primarily employed in two key transformations: propargylation of nucleophiles and the formation of conjugated diynes.

Propargylation: This involves the substitution of the propargylic bromide with various nucleophiles. Copper catalysts, often simple copper(I) salts like CuI or CuBr, can facilitate the reaction of the propargylic bromide with nucleophiles such as amines or nitroalkanes. organic-chemistry.orgacs.org These reactions provide straightforward access to functionalized alkynes. For example, a copper-catalyzed yne-propargylic substitution using amines as nucleophiles affords amines with diyne moieties, which are important pharmacophores. organic-chemistry.org

Diyne Formation: The synthesis of 1,3-diynes is a hallmark of copper catalysis. Two classical named reactions are central to this transformation:

Glaser-Hay Coupling: This reaction involves the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. nih.govacs.orgresearchgate.net It is typically catalyzed by a copper(I) salt in the presence of an amine base (e.g., TMEDA) and an oxidant, often oxygen from the air. researchgate.net While traditionally used for homocoupling, modifications have been developed for cross-coupling reactions. youtube.com

Cadiot-Chodkiewicz Coupling: This is a highly selective method for synthesizing unsymmetrical 1,3-diynes. organic-chemistry.orgnih.govresearchgate.netlibretexts.org The reaction couples a terminal alkyne with a 1-haloalkyne. In this context, this compound could first be converted to a terminal alkyne, which would then be coupled with a different 1-bromoalkyne. Alternatively, if the subject compound were a 1-bromoalkyne, it could be directly coupled with a terminal alkyne. The reaction is catalyzed by a copper(I) salt, such as CuBr, in the presence of an amine base. organic-chemistry.orglibretexts.org The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then reacts with the haloalkyne through a proposed oxidative addition-reductive elimination cycle. researchgate.net

Furthermore, copper(I) bromide has been shown to catalyze the direct coupling of propargyl bromides with terminal alkynes to synthesize 1,4-diynes, expanding the utility of these systems beyond conjugated diynes. nih.gov

Table 2: Copper-Catalyzed Modifications This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst System | Coupling Partners | Product |

|---|---|---|---|

| Propargylation | Cu(I) salt | Propargyl bromide + Nucleophile (e.g., amine) | Functionalized alkyne |

| Glaser-Hay Coupling | Cu(I) salt / Amine base / O₂ | Two terminal alkynes | Symmetrical 1,3-diyne |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt / Amine base | Terminal alkyne + 1-Haloalkyne | Unsymmetrical 1,3-diyne |

| 1,4-Diyne Synthesis | CuBr | Propargyl bromide + Terminal alkyne | 1,4-Diyne |

Iron Catalysts in Cross-Coupling Reactions

Iron catalysts have emerged as an attractive alternative to more expensive and toxic precious metals for cross-coupling reactions. mdpi.com Due to its low cost, abundance, and unique reactivity, iron is particularly effective in catalyzing the coupling of organometallic reagents with organic electrophiles, including propargylic halides. nih.govorganic-chemistry.org

The most prominent application of iron catalysis for substrates like this compound is the Kumada-type cross-coupling with Grignard reagents. organic-chemistry.orgorganic-chemistry.org These reactions often utilize simple iron salts such as Fe(acac)₃ or FeCl₃. wikipedia.orgacs.org A key characteristic of the iron-catalyzed reaction of propargylic electrophiles is its propensity to yield allenes via an SN2' pathway, where the nucleophile attacks the terminal carbon of the alkyne, inducing a rearrangement. nih.govacs.org This provides a powerful method for synthesizing substituted allenes from readily available propargyl precursors.

Research has shown that various propargylic substrates, including those with halide, carboxylate, or ether leaving groups, can be successfully coupled with both alkyl and aryl Grignard reagents. nih.govacs.org For example, the reaction of propargyl carboxylates with Grignard reagents using 1-5 mol% of [Fe(acac)₃] affords a broad range of substituted allenes in excellent yields under mild conditions (-20 °C). acs.org

The mechanism of iron-catalyzed cross-coupling is complex and remains a subject of intense study. nih.govresearchgate.netmdpi.com Unlike palladium catalysis, the cycle is often initiated by transmetalation of the Grignard reagent to the iron center, forming a reactive organoiron species. researchgate.net The subsequent reaction with the electrophile can proceed through various pathways, potentially involving radical intermediates or different iron oxidation states. acs.org The stereospecificity observed in some reactions, where chirality is transferred from an enantioenriched propargylic substrate to the allene (B1206475) product, suggests a concerted SN2' displacement mechanism. nih.govacs.org

Table 3: Iron-Catalyzed Cross-Coupling of Propargylic Substrates This table is interactive. Click on the headers to sort the data.

| Propargylic Substrate | Grignard Reagent | Iron Catalyst | Primary Product |

|---|---|---|---|

| Propargyl Halide | Alkyl-MgX | Fe(OAc)₂ / IMes | Allene or Alkyne |

| Propargyl Carboxylate | Alkyl-/Aryl-MgX | Fe(acac)₃ | Substituted Allene |

| Propargyl Ether | Alkyl-/Aryl-MgX | Fe(acac)₃ | Functionalized Allene |

| α-Alkynyl Oxetane | Alkyl-/Aryl-MgX | Fe(acac)₃ | β-Allenol |

Palladium Catalysts for Diverse Cross-Couplings

Palladium catalysis offers a vast and versatile toolkit for organic synthesis, enabling a wide array of cross-coupling reactions. For a bifunctional molecule like this compound, palladium catalysts can be directed to react selectively at either the C(sp³)–Br bond of the propargyl group or the C(sp²)–Cl bond of the aryl ring.

Reactions at the Propargylic Position: Palladium-catalyzed substitutions of propargylic electrophiles are powerful methods for constructing C-C and C-heteroatom bonds. nih.gov The reaction typically proceeds via oxidative addition of a Pd(0) complex to the propargylic substrate, forming interconverting allenylpalladium and propargylpalladium intermediates. nih.govnih.gov The regioselectivity of the subsequent nucleophilic attack determines whether an allene or a substituted alkyne is formed. For instance, the stereospecific cross-coupling of chiral propargyl acetates with allyl boronates, catalyzed by palladium with a bidentate phosphine (B1218219) ligand like rac-BINAP, has been shown to deliver chiral 1,5-enynes with high selectivity, proceeding through a 3,3'-reductive elimination from an allyl-allenyl-Pd complex. nih.gov

Reactions at the Aryl Chloride Position: The 4-chlorophenyl group can participate in several canonical palladium-catalyzed cross-coupling reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. nobelprize.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.orgmdpi.com It is a cornerstone for the synthesis of arylalkynes. The 4-chlorophenyl group could be coupled with various terminal alkynes under these conditions.

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent (e.g., a boronic acid). nih.gov The use of specialized dialkylbiaryl phosphine ligands has made the coupling of unactivated aryl chlorides routine, allowing for the synthesis of biaryl structures. nih.gov

Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The 4-chlorophenyl moiety can be effectively coupled with various alkenes to create stilbene-like structures.

The choice of catalyst, ligand, and reaction conditions is critical for controlling the selectivity between the propargylic bromide and the aryl chloride, as the former is generally more reactive towards oxidative addition.

Table 4: Palladium-Catalyzed Cross-Coupling Reactions This table is interactive. Click on the headers to sort the data.

| Reaction Name | Reactive Site | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Propargylic Substitution | C(sp³)–Br | Allyl Boronate | Pd(0) / BINAP | 1,5-Enyne |

| Sonogashira Coupling | C(sp²)–Cl | Terminal Alkyne | Pd(0) / Cu(I) / Base | Arylalkyne |

| Suzuki Coupling | C(sp²)–Cl | Arylboronic Acid | Pd(0) / Phosphine Ligand / Base | Biaryl |

| Heck Reaction | C(sp²)–Cl | Alkene | Pd(0) / Base | Substituted Alkene |

Gold Catalysts for Alkyne Activation and Functionalization

Gold catalysts, particularly Au(I) and Au(III) complexes, have a strong affinity for carbon-carbon triple bonds, making them exceptional catalysts for the activation and functionalization of alkynes. Unlike other transition metals that often engage in redox cycles involving oxidative addition, gold catalysis typically proceeds through the π-activation of the alkyne, rendering it susceptible to nucleophilic attack. This distinct mode of action opens up unique pathways for the transformation of this compound.

One of the most prominent applications of gold catalysis is in the hydration and hydrofunctionalization of alkynes. Gold catalysts can promote the addition of water, alcohols, or carboxylic acids across the triple bond to form ketones or enol esters, respectively. Furthermore, gold catalysts are renowned for their ability to trigger complex intramolecular cyclization and rearrangement reactions. If the propargyl bromide moiety of this compound is first substituted with a suitable nucleophile containing a tethered π-system (e.g., an enol or an aryl group), gold catalysis can initiate powerful cascade reactions.

For example, in the context of enyne cycloisomerization, a gold(I) catalyst activates the alkyne, which is then attacked by the tethered alkene. This leads to the formation of carbo- and heterocyclic scaffolds through various cyclization pathways (e.g., 5-endo-dig or 6-exo-dig). The resulting carbocationic intermediate can then undergo further rearrangements or trapping by nucleophiles. This strategy allows for the rapid construction of molecular complexity from relatively simple starting materials derived from the subject compound.

While direct coupling at the C-Br or C-Cl bond is not the primary role of gold catalysts, their ability to orchestrate transformations centered on the alkyne moiety provides a complementary approach to the cross-coupling methods dominated by other metals.

Table 5: Gold-Catalyzed Alkyne Transformations This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst | Substrate Requirement | Product |

|---|---|---|---|

| Hydrofunctionalization | Au(I) or Au(III) complex | Alkyne + Nucleophile (H₂O, ROH) | Ketone, Enol ether/ester |

| Enyne Cycloisomerization | Au(I) complex | Substrate with tethered alkene and alkyne | Carbocyclic/Heterocyclic structures |

| Rearrangements | Au(I) complex | Propargylic esters/alcohols | Allenes, Dienes |

Rhenium Catalysts in Alkyne Transformations

Rhenium catalysts, particularly high-valent oxorhenium complexes, exhibit unique reactivity in alkyne transformations that differs from that of other late transition metals. While less common than gold or palladium in alkyne chemistry, rhenium complexes can catalyze specific reactions such as alkyne metathesis and Meyer-Schuster-type rearrangements.

For a substrate like this compound, rhenium catalysis could be envisioned following initial modification. For instance, if the propargyl bromide is converted to a propargyl alcohol, rhenium catalysts could promote its rearrangement to an α,β-unsaturated ketone (a Meyer-Schuster rearrangement). This transformation involves the isomerization of the propargylic alcohol to an allene, which is then hydrated.

Additionally, rhenium-based systems have been explored for alkyne metathesis, a reaction that involves the cleavage and reformation of carbon-carbon triple bonds. This could allow for the coupling of the alkyne moiety in the subject compound with other alkynes, leading to the formation of new internal alkynes. While applications of rhenium catalysis are more specialized, they offer a distinct set of transformations that can complement the reactivity profiles of other transition metals for the functionalization of complex alkynes.

Table 6: Potential Rhenium-Catalyzed Alkyne Transformations This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst System | Substrate Prerequisite | Potential Product |

|---|---|---|---|

| Meyer-Schuster Rearrangement | High-valent Re complex (e.g., Re₂O₇) | Conversion to propargylic alcohol | α,β-Unsaturated ketone |

| Alkyne Metathesis | Rhenium alkylidyne complex | Coupling with another alkyne | Internal alkyne |

Rational Design and Optimization of Ligands in Catalysis

The modification of this compound often involves transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. In these systems, the ligand bound to the metal center is not a passive spectator but a crucial component that dictates the catalyst's activity, selectivity, and stability. The rational design and optimization of these ligands are paramount for achieving desired reaction outcomes, such as selective coupling at the C(sp)-Br bond versus the C(sp²)-Cl bond.

The principles of ligand design revolve around modulating the steric and electronic properties of the catalyst. Electron-rich and sterically bulky ligands, for instance, are known to accelerate the rates of key elementary steps in catalysis, such as oxidative addition and reductive elimination. nih.gov For a substrate like this compound, a primary challenge is to achieve chemoselectivity. Oxidative addition at the more reactive propargylic C-Br bond is generally favored over the stronger aryl C-Cl bond. Ligand design can further enhance this inherent selectivity.

Key strategies in ligand design for reactions involving this substrate include:

Steric Hindrance: The use of bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, SPhos), can create a sterically demanding environment around the palladium center. This can favor the approach of the less hindered propargylic bromide moiety and facilitate the oxidative addition step, which is often rate-limiting.

Electronic Effects: The electronic properties of the ligand influence the electron density at the metal center. Electron-donating ligands increase the electron density on the palladium, which promotes oxidative addition. This is a key consideration for activating the relatively inert C-Cl bond if desired, though it also enhances reactivity at the C-Br bond.

Bite Angle in Bidentate Ligands: For bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), the natural bite angle influences the geometry of the catalytic complex. A wider bite angle can promote reductive elimination, the final step in many cross-coupling cycles. By tuning the backbone of the bidentate ligand, this angle can be optimized to improve catalytic turnover.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with transition metals. Their steric and electronic properties are highly tunable, making them effective in challenging cross-coupling reactions, including those of aryl chlorides. For this compound, an appropriately designed NHC could potentially enable sequential or selective couplings.

The optimization process is often empirical, involving the screening of a library of ligands to identify the ideal candidate for a specific transformation. nih.gov Data-driven approaches, using computational modeling and linear regression, are also emerging to predict ligand performance and accelerate the discovery of optimal catalysts. nih.gov For example, parameters like the percent buried volume (%Vbur), which quantifies the steric bulk of a ligand, can be correlated with reaction selectivity. nih.gov

| Ligand Class | Key Design Features | Typical Application/Effect | Potential Impact on this compound |

|---|---|---|---|

| Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃) | Tunable steric bulk and electronic properties. | General use in Sonogashira and Suzuki couplings. Bulky, electron-rich phosphines enhance reactivity. organic-chemistry.org | High selectivity for reactions at the C(sp)-Br bond. Bulky phosphines may be crucial for activating the C(sp²)-Cl bond. |

| Biaryl Phosphines (e.g., XPhos, SPhos) | Highly bulky and electron-rich. | Effective for cross-coupling of unreactive aryl chlorides and bromides. ucsb.edu | Enables coupling reactions at the chlorobenzene (B131634) moiety under appropriate conditions. |

| Bidentate Phosphines (e.g., dppf, dppe) | Defined bite angle and chelation effect. | Provides catalyst stability; bite angle influences reductive elimination. | Can improve catalyst lifetime and control selectivity in sequential coupling reactions. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, highly tunable sterics. | High efficiency in coupling reactions, particularly with aryl chlorides. | Offers a robust catalytic system for selective activation, potentially allowing for differentiated reactivity at the two halogenated sites. |

Organocatalysis and Acid/Base Catalysis (e.g., Lewis Acids)

Beyond transition metal-based systems, organocatalysis and acid/base catalysis offer alternative pathways for the modification of this compound. These methods avoid the use of metals and can provide unique reactivity and selectivity.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For substrates containing a propargyl halide, a key application is in asymmetric synthesis. Chiral primary or secondary amines can catalyze the enantioselective α-alkylation of aldehydes or ketones with electrophiles like this compound. acs.orgnih.gov

The general mechanism involves the formation of a nucleophilic enamine intermediate from the carbonyl compound and the amine catalyst. This enamine then attacks the electrophilic propargyl bromide. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess. This strategy allows for the construction of chiral centers, including quaternary stereocenters, which are valuable in medicinal chemistry and natural product synthesis. acs.orgresearchgate.net

Acid/Base Catalysis: Acid and base catalysis can be employed to promote nucleophilic substitution or elimination reactions at the propargylic position.

Lewis Acid Catalysis: Lewis acids, such as boron trifluoride (BF₃·OEt₂) or copper and calcium salts, can activate the C-Br bond towards nucleophilic attack. nih.govrsc.org The Lewis acid coordinates to the bromine atom, making it a better leaving group and increasing the electrophilicity of the adjacent carbon. This facilitates substitution by a wide range of nucleophiles. This activation can lead to the formation of a propargylic carbocation intermediate, which can then be trapped by nucleophiles. rsc.org The regioselectivity of the nucleophilic attack (at the propargylic or allenic position) can be influenced by the nature of the Lewis acid and the substrate. rsc.org

Base Catalysis: Bases can play multiple roles in reactions involving propargyl halides. In nucleophilic substitution reactions, a base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. google.com Stronger, non-nucleophilic bases can also promote elimination reactions. Furthermore, in reactions like the Sonogashira coupling, an amine base is essential for the catalytic cycle, participating in the deprotonation of the terminal alkyne coupling partner. organic-chemistry.org Phase-transfer catalysis, employing a base like potassium carbonate or potassium hydroxide in a biphasic system, can be used to efficiently promote the alkylation of various nucleophiles with propargyl bromides in the absence of a solvent. clockss.org

| Catalytic System | Catalyst Example(s) | Mechanism/Role | Potential Transformation of this compound |

|---|---|---|---|

| Organocatalysis | Chiral primary amino acids (e.g., derivatives of valine or proline) | Forms a transient enamine with a carbonyl compound, enabling asymmetric α-propargylation. acs.orgresearchgate.net | Asymmetric C-C bond formation to create chiral molecules with a quaternary center. |

| Lewis Acid Catalysis | BF₃·OEt₂, Cu(OTf)₂, Ca²⁺ salts | Activates the C-Br bond by coordinating to the halogen, facilitating nucleophilic substitution. nih.govrsc.org | Facilitates substitution of the bromide with various carbon and heteroatom nucleophiles. |

| Base Catalysis | Amine bases (e.g., Et₃N, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Acts as a proton scavenger, deprotonates nucleophiles, or promotes elimination. organic-chemistry.orgclockss.org | Enables nucleophilic substitution reactions; essential component in cross-coupling protocols like Sonogashira. |

Theoretical and Computational Chemistry Applied to 1 3 Bromoprop 1 Yn 1 Yl 4 Chlorobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure of 1-(3-bromoprop-1-yn-1-yl)-4-chlorobenzene. These calculations can reveal the distribution of electrons within the molecule, which is key to its reactivity.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Additionally, the analysis of molecular orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the chlorine and bromine atoms, as well as the π-system of the benzene (B151609) ring and the alkyne group, would significantly influence the electron density distribution.

Hypothetical Data from DFT Calculations for this compound

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation in reactions. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |